Meteneprost - 61263-35-2

Meteneprost

Catalog Number: EVT-275097
CAS Number: 61263-35-2
Molecular Formula: C23H38O4
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Meteneprost, also known as 9-Deoxo-16,16-dimethyl-9-methylene Prostaglandin E2, is a synthetic analog of Prostaglandin E2. [, , ] It belongs to the class of medications known as prostaglandins, which are naturally occurring compounds with hormone-like effects in the body. [] In the context of scientific research, Meteneprost is primarily studied for its effects on the cervix. [, , , , , , ]

Sulprostone

Compound Description: Sulprostone is a synthetic prostaglandin E2 (PGE2) analog. It exhibits uterotonic activity and is used clinically for a variety of purposes, including cervical ripening and the induction of labor. []

Gemeprost

Compound Description: Gemeprost is a synthetic prostaglandin E1 (PGE1) analog with uterotonic properties. It is used clinically for cervical ripening and the induction of labor, as well as for the treatment of postpartum hemorrhage. []

Misoprostol

Compound Description: Misoprostol is a synthetic prostaglandin E1 (PGE1) analog with both uterotonic and gastric acid-inhibiting properties. It is commonly used for a variety of clinical purposes, including the prevention of NSAID-induced ulcers, the induction of labor, and the termination of pregnancy. [, ]

Relevance: Misoprostol, like Meteneprost, is a prostaglandin analog utilized in conjunction with Mifepristone for early pregnancy termination. Both compounds act as uterotonics, facilitating the expulsion of the ovum. Studies have explored the efficacy and side effect profiles of these combinations, with both demonstrating effectiveness but varying in terms of patient tolerability and side effects. [, ]

Mifepristone (RU486)

Compound Description: Mifepristone is a synthetic steroid compound that acts as a progesterone receptor antagonist. It is primarily used for early medical abortion, often in combination with a prostaglandin analog like Misoprostol or Meteneprost. [, , ]

16,16-dimethyl prostaglandin E2

Compound Description: 16,16-dimethyl prostaglandin E2 is a synthetic prostaglandin E2 analog. It shares structural similarities with Meteneprost, which is a 9-deoxo, 16,16-dimethyl, 9-methylene derivative of PGE2. []

Relevance: Both 16,16-dimethyl prostaglandin E2 and Meteneprost are prostaglandin E2 analogs and exhibit uterotonic activity. They have been investigated for their ability to induce cervical dilation before first-trimester abortions. While they share structural similarities and pharmacological effects, their potency and side effect profiles may differ. []

Source and Classification

Meteneprost is derived from prostaglandin E2 and is categorized under the chemical class of prostaglandins. Prostaglandins are lipid compounds that have diverse hormonal effects, influencing processes such as inflammation, blood flow, and the induction of labor. The specific chemical structure of Meteneprost allows it to interact with prostaglandin receptors, thereby eliciting biological responses similar to those of endogenous prostaglandins .

Synthesis Analysis

The synthesis of Meteneprost typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available prostaglandin precursors.
  2. Intermediate Formation: Various intermediates are formed through reactions such as alkylation or acylation, which modify the existing prostaglandin structure.
  3. Purification: After the reaction, purification techniques such as chromatography are employed to isolate Meteneprost from unreacted materials and byproducts.
  4. Final Product: The final product is obtained after rigorous purification processes to ensure high purity levels, often exceeding 98%.

The synthetic route may involve complex reactions that require careful control of conditions such as temperature and pH to achieve optimal yields.

Molecular Structure Analysis

Meteneprost possesses a specific molecular structure characterized by a series of functional groups that confer its biological activity:

  • Chemical Formula: C₁₃H₁₈O₃
  • Molecular Weight: Approximately 226.28 g/mol
  • Structural Features: The molecule includes hydroxyl groups and double bonds typical of prostaglandins, which are crucial for receptor binding and biological activity.

The stereochemistry of Meteneprost is also significant; it features specific chiral centers that influence its interaction with biological targets. Understanding the three-dimensional conformation is essential for elucidating its mechanism of action .

Chemical Reactions Analysis

Meteneprost undergoes various chemical reactions that can affect its stability and activity:

  1. Receptor Binding: Interaction with prostaglandin receptors (such as EP receptors) initiates downstream signaling pathways.
  2. Biodegradation: Like other prostaglandins, Meteneprost can be rapidly metabolized by enzymes in the body, affecting its half-life and efficacy.
  3. Synthesis Reactions: During its synthesis, Meteneprost may participate in reactions such as Michael addition or reduction processes that modify its functional groups .

These reactions are critical for both its therapeutic applications and for understanding potential side effects or interactions with other drugs.

Mechanism of Action

The mechanism of action of Meteneprost primarily involves its role as an agonist at prostaglandin receptors. Upon binding to these receptors, it triggers a cascade of intracellular events that lead to:

  • Cervical Dilation: By stimulating smooth muscle contractions in the cervix, Meteneprost facilitates cervical ripening.
  • Induction of Labor: It can enhance uterine contractions, making it useful in labor induction protocols.
  • Effects on Vascular Smooth Muscle: Meteneprost may also influence blood flow dynamics through vasodilation mediated by endothelial cells.

Research indicates that Meteneprost's efficacy in these roles is comparable to natural prostaglandins, making it a valuable agent in clinical settings .

Physical and Chemical Properties Analysis

Meteneprost exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Sensitive to light and moisture; thus, it should be stored in a cool, dry place away from direct sunlight.

These properties are essential for formulating pharmaceuticals containing Meteneprost and for ensuring its stability during storage and use .

Applications

Meteneprost has several significant applications in medicine:

  1. Cervical Ripening: Used to prepare the cervix for labor induction in pregnant women.
  2. Abortion Induction: Investigated for use in early pregnancy termination due to its ability to induce uterine contractions.
  3. Research Applications: As a model compound for studying prostaglandin mechanisms and developing new therapeutic agents targeting similar pathways.

Clinical studies have demonstrated its effectiveness compared to other agents used for similar purposes, highlighting its potential role in reproductive health .

Introduction to Meteneprost: Historical and Therapeutic Context

Historical Development of Prostaglandin Analogues in Reproductive Medicine

The development of prostaglandin analogues represents a transformative advancement in reproductive medicine, with Meteneprost (9-deoxo-16,16-dimethyl-9-methylene prostaglandin E2) emerging as a significant synthetic derivative. Prostaglandins were first identified in seminal fluid in the 1930s, but their therapeutic potential in reproductive health was not realized until decades later. The structural modification of native prostaglandin E2 (PGE2) aimed to enhance stability and receptor specificity while reducing rapid metabolic inactivation. Meteneprost was developed during the 1980s as part of a concerted effort to create prostaglandin analogues with improved cervical priming efficacy and predictable pharmacokinetic profiles for gynecological procedures [4] [5].

The evolution from early prostaglandin formulations to methylated analogues like Meteneprost addressed significant clinical challenges. Initial prostaglandin preparations faced limitations due to their chemical instability, short half-life, and systemic side effects. The strategic addition of methyl groups at the C-16 position and modification of the C-9 position (creating the 9-methylene configuration) conferred greater enzymatic resistance and prolonged biological activity. These modifications positioned Meteneprost as a specialized therapeutic agent distinct from earlier prostaglandins like dinoprost (PGF2α) and carboprost [4] [6]. Clinical interest focused on its potential to facilitate cervical dilation—a critical procedure in first-trimester pregnancy termination and gynecological interventions requiring uterine access—while minimizing dose-dependent adverse effects that limited other prostaglandin analogues.

Table 1: Evolution of Key Prostaglandin Analogues in Reproductive Medicine

CompoundChemical ModificationPrimary Clinical ApplicationDevelopment Era
Dinoprost (PGF2α)Native structureLabor induction, abortion induction1960s-1970s
Carboprost (15-methyl-PGF2α)15-methyl groupPostpartum hemorrhage, abortion1970s
Gemeprost (PGE1 analogue)C-16 methyl/methoxyCervical priming, abortionLate 1970s
Meteneprost9-methylene, 16-dimethylCervical dilation1980s
Misoprostol (PGE1 analogue)C-16 methyl, C-16 hydroxylCervical priming, ulcer treatment1980s

Role of Meteneprost in Obstetric and Gynecological Therapeutics

Meteneprost occupies a specialized niche in reproductive medicine primarily due to its cervical softening properties. Unlike systemic abortifacients, its clinical application centers on facilitating mechanical procedures through biochemical preparation of cervical tissue. When administered via vaginal suppository (typically containing 5-10 mg), Meteneprost demonstrates localized action on cervical collagen organization and extracellular matrix remodeling. This pharmacological effect stems from its activation of prostaglandin E receptors (EP2/EP4 subtypes) in cervical tissue, triggering collagenase activation and glycosaminoglycan depolymerization [1] [5].

Clinical studies have established Meteneprost as an effective cervical priming agent before first-trimester pregnancy termination. In a randomized trial comparing vaginal Meteneprost gel (5 mg) to placebo, treated patients achieved significantly greater cervical dilation (8.1 mm vs. 6.0 mm; p<0.05) within three hours, with enhanced cervical softness facilitating subsequent instrumental dilation [5]. This pharmacological cervical preparation reduces mechanical force requirements during dilation, potentially decreasing cervical trauma and long-term incompetence risks. Beyond pregnancy termination, Meteneprost has been investigated for cervical preparation prior to hysteroscopic procedures, where adequate cervical dilation is essential for instrument access while minimizing structural damage [1] [4].

Research also explored Meteneprost in medical abortion regimens combined with antiprogestins. A randomized trial comparing low-dose mifepristone (200 mg) followed by either vaginal Meteneprost (5 mg) or oral misoprostol (600 μg) demonstrated complete abortion rates of 82% versus 88.63%, respectively (p<0.05), confirming Meteneprost's abortifacient activity while suggesting slightly lower efficacy compared to newer prostaglandins [3]. The abortifacient mechanism involves dual actions: direct myometrial stimulation (through prostaglandin-induced calcium signaling) and functional corpus luteum suppression via luteolytic effects, particularly in early gestation. Hormonal studies during Meteneprost-induced abortion reveal significant decreases in maternal serum human chorionic gonadotropin (hCG) within six hours of administration, indicating rapid disruption of trophoblastic function [4].

Table 2: Hormonal Changes During Meteneprost-Induced Abortion

HormoneChange PatternTimeframeSignificance
hCGSignificant decrease (p<0.01)6 hours post-administrationIndicates trophoblast function disruption
ProlactinSignificant decrease (p<0.01)Within 2 hours (1st trimester)Suggests pituitary interaction
TSHSignificant decrease (p<0.05)Within 2 hours (1st trimester)Implicates TRH pathway modulation
ProgesteroneVariable responseNo consistent patternContext-dependent luteolysis
EstriolNo significant changeWithin 8 hoursLimited placental steroidogenesis effect

Comparative Significance Among Prostaglandin E2 Derivatives

Meteneprost belongs to a broader pharmacological family of prostaglandin E2 analogues that includes dinoprostone, sulprostone, and gemeprost. Its distinctive chemical structure—characterized by a 9-methylene group and 16,16-dimethyl configuration—confers specific receptor binding properties and metabolic stability. Compared to native PGE2 (dinoprostone), Meteneprost exhibits enhanced selectivity for EP2 and EP4 receptor subtypes, which mediate cervical softening through cyclic AMP (cAMP)-dependent pathways. This receptor profile contrasts with PGF2α analogues (e.g., dinoprost) that primarily activate FP receptors linked to potent myometrial contraction [4] [6].

Clinically, Meteneprost demonstrates differentiated efficacy from other E2 derivatives. When compared to sulprostone (a 15-deoxy-16-hydroxy PGE2 analogue), Meteneprost exhibits less systemic absorption after vaginal administration, potentially reducing nausea and cardiovascular effects. However, it shows lower abortifacient efficacy than gemeprost when combined with mifepristone—a distinction attributed to differing pharmacokinetic profiles. Gemeprost achieves higher peak concentrations in cervical tissue due to its esterified structure, while Meteneprost's methylene group may accelerate local metabolism [3] [4].

The therapeutic position of Meteneprost has evolved with the emergence of PGE1 analogues like misoprostol. Clinical studies directly comparing vaginal Meteneprost (5 mg) to oral misoprostol (600 μg) after mifepristone pretreatment demonstrated superior complete abortion rates with misoprostol (88.63% vs. 82%, p<0.05), leading to declining use of Meteneprost in medical abortion regimens [3]. This efficacy difference stems from misoprostol's superior oral bioavailability and longer elimination half-life. However, Meteneprost retains potential advantages in cervical preparation where local administration and receptor specificity may provide more controlled dilation with reduced uterine hyperstimulation risk compared to misoprostol [5]. Its specialized application persists in settings requiring precise cervical softening without simultaneous strong uterine contractions.

Table 3: Comparative Properties of Prostaglandin Analogues in Cervical Priming

ParameterMeteneprostDinoprostoneGemeprostMisoprostol
Prostaglandin ClassPGE2 analogueNative PGE2PGE1 analoguePGE1 analogue
Administration RouteVaginalVaginalVaginalOral/Vaginal
Cervical Dilation EfficacyHighModerateHighHigh
Onset of Action2-3 hours3-4 hours2-3 hours1-2 hours
Systemic AbsorptionLowModerateModerateHigh
Receptor SpecificityEP2/EP4Multiple EPEP3/EP4EP2/EP3/EP4
Current Clinical PositionSpecialized cervical preparationLabor induction, abortionAbortion (limited)First-line medical abortion

Properties

CAS Number

61263-35-2

Product Name

Meteneprost

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid

Molecular Formula

C23H38O4

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1

InChI Key

WMLGLMGSFIXSGO-KTXJXPLISA-N

SMILES

CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O

Solubility

Soluble in DMSO

Synonyms

9-deoxo-16,16-dimethyl-9-methylene-PGE2
9-deoxo-16,16-dimethyl-9-methyleneprostaglandin E2
9-deoxy-16,16-dimethyl-9-methylene-PGF2
9-methylene-16,16-dimethyl PGE2
9-methylene-PGE2
meteneprost

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.